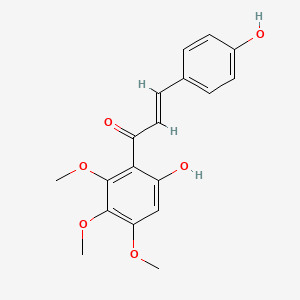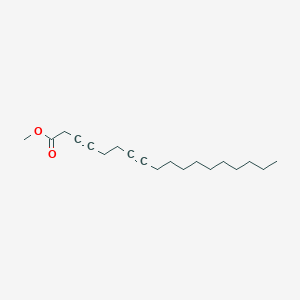
Methyl octadeca-3,7-diynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl octadeca-3,7-diynoate is a chemical compound with the molecular formula C19H30O2 It is an ester derived from octadecadiynoic acid and methanol This compound is characterized by the presence of two triple bonds in its long carbon chain, making it a diacetylenic ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl octadeca-3,7-diynoate can be synthesized through the esterification of octadecadiynoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Methyl octadeca-3,7-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of triple bonds in its structure makes it particularly reactive towards oxidative agents.
Common Reagents and Conditions:
Oxidation: Selenium dioxide and tert-butyl hydroperoxide are commonly used reagents for the oxidation of this compound.
Reduction: Hydrogenation of the triple bonds can be achieved using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the methoxy group.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various products, including keto and hydroxy derivatives.
Reduction: Hydrogenation results in the formation of saturated esters.
Substitution: Substitution reactions can produce amides or other ester derivatives.
Scientific Research Applications
Methyl octadeca-3,7-diynoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl octadeca-3,7-diynoate involves its interaction with various molecular targets. The compound’s triple bonds can undergo oxidative cleavage, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular processes and pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
- Methyl 3,6-octadecadiynoate
- Methyl 8,10-octadecadiynoate
Comparison: Methyl octadeca-3,7-diynoate is unique due to the specific positioning of its triple bonds at the 3rd and 7th carbon atoms. This structural feature distinguishes it from other diacetylenic esters, such as methyl 3,6-octadecadiynoate and methyl 8,10-octadecadiynoate, which have different triple bond positions
Properties
CAS No. |
58443-96-2 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-3,7-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-11,14-15,18H2,1-2H3 |
InChI Key |
KIXIJFIOVUIHDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC#CCCC#CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


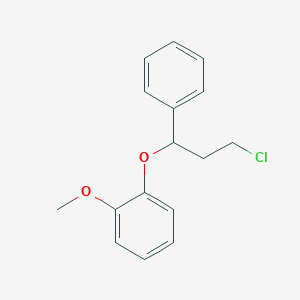
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)




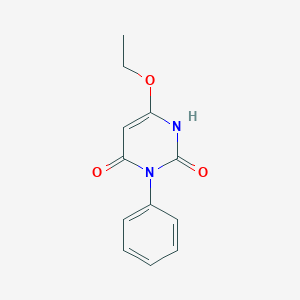
phosphanium iodide](/img/structure/B14613819.png)


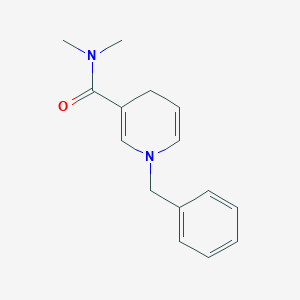

![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
